molecular formula C13H17ClN2O B12807855 (+)-trans-3-Imino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride CAS No. 5583-12-0

(+)-trans-3-Imino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride

Cat. No.: B12807855
CAS No.: 5583-12-0
M. Wt: 252.74 g/mol
InChI Key: IGGNNRSCDQALLP-MNMPKAIFSA-N
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Description

(+)-trans-3-Imino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride is a complex organic compound with a unique structure that includes an oxazolo ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-trans-3-Imino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the oxazolo ring, followed by the introduction of the imino group and the phenyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

(+)-trans-3-Imino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imino group to form amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo derivatives, while reduction can produce amines.

Scientific Research Applications

(+)-trans-3-Imino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (+)-trans-3-Imino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Properties

CAS No.

5583-12-0

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

(1R,8aR)-1-phenyl-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-imine;hydrochloride

InChI

InChI=1S/C13H16N2O.ClH/c14-13-15-9-5-4-8-11(15)12(16-13)10-6-2-1-3-7-10;/h1-3,6-7,11-12,14H,4-5,8-9H2;1H/t11-,12-;/m1./s1

InChI Key

IGGNNRSCDQALLP-MNMPKAIFSA-N

Isomeric SMILES

C1CCN2[C@H](C1)[C@H](OC2=N)C3=CC=CC=C3.Cl

Canonical SMILES

C1CCN2C(C1)C(OC2=N)C3=CC=CC=C3.Cl

Origin of Product

United States

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